5-(3-BOC-Aminophenyl)-2-fluorophenol

Description

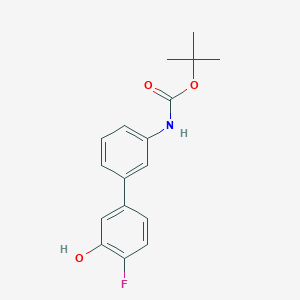

5-(3-BOC-Aminophenyl)-2-fluorophenol is a fluorinated phenolic compound featuring a tert-butoxycarbonyl (BOC)-protected amino group at the 3-position of the phenyl ring, which is attached to the 5-position of the 2-fluorophenol core. The BOC group serves as a protective moiety for the amine, enhancing the compound’s stability during synthetic processes and modulating its solubility profile. This structural framework is commonly explored in medicinal chemistry and materials science, particularly for its utility as a synthetic intermediate in drug development .

Properties

IUPAC Name |

tert-butyl N-[3-(4-fluoro-3-hydroxyphenyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO3/c1-17(2,3)22-16(21)19-13-6-4-5-11(9-13)12-7-8-14(18)15(20)10-12/h4-10,20H,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIUDLSYUWHJMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-BOC-Aminophenyl)-2-fluorophenol typically involves the following steps:

Protection of the Amino Group: The amino group on the phenyl ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the BOC-protected amine.

Fluorination: The fluorine atom is introduced to the phenyl ring through electrophilic aromatic substitution using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).

Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Palladium on carbon (Pd/C), hydrogen gas

Substitution: Grignard reagents, organolithium compounds

Major Products Formed:

Oxidation: Formation of carbonyl compounds

Reduction: Formation of amines

Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Chemistry: 5-(3-BOC-Aminophenyl)-2-fluorophenol is used as an intermediate in the synthesis of more complex organic molecules. Its BOC-protected amino group allows for selective deprotection and further functionalization.

Biology: In biological research, this compound can be used to study the effects of fluorinated phenols on biological systems. The BOC group can be removed under mild conditions to reveal the free amine, which can interact with biological targets.

Medicine: The compound may serve as a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorinated aromatic rings and protected amines for selective targeting and activity.

Industry: In the chemical industry, this compound is used in the production of advanced materials and specialty chemicals, where its unique functional groups provide valuable properties.

Mechanism of Action

The mechanism of action of 5-(3-BOC-Aminophenyl)-2-fluorophenol involves the interaction of its functional groups with specific molecular targets. The BOC-protected amino group can be deprotected to reveal a free amine, which can then participate in hydrogen bonding, nucleophilic attacks, or other interactions with biological or chemical targets. The fluorine atom enhances the compound’s stability and reactivity, while the hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(3-(tert-Butyl)-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-2-fluorophenol

- Structure: Shares the 2-fluorophenol core but incorporates a pyrazole ring substituted with tert-butyl and 3-chlorophenyl groups.

- Application: Acts as a protein kinase Cζ (PKCζ) inhibitor, highlighting fluorophenol’s role in modulating enzyme activity .

5-Cyclopentyl-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran

- Structure : Features a benzofuran backbone with a 3-fluorophenyl substituent.

- Key Differences: The benzofuran system introduces conjugated π-electrons, contrasting with the phenol ring in the target compound. The methylsulfinyl group enhances polarity, whereas the BOC-aminophenyl group offers steric bulk and amine protection.

- Electronic Effects : Fluorine at the 3-position on the phenyl ring (vs. 2-position in the target compound) alters electron distribution and dipole interactions .

5-Amino-2-(3-ethyl-2,2-dimethylpentan-3-yl)-4-fluoro-phenol

- Structure: Contains a 4-fluoro-phenol core with a bulky alkyl substituent and a free amino group.

- Key Differences: The unprotected amino group increases reactivity but reduces stability compared to the BOC-protected amine. Fluorine at the 4-position (vs. 2-position) modifies acidity (pKa) and hydrogen-bonding capacity.

- Synthetic Utility: Highlighted for high-yield synthetic routes, suggesting parallels in scalable fluorophenol synthesis .

5-(3-Cyanophenyl)-2-fluorobenzoic Acid

- Structure: Substitutes the phenol with a benzoic acid group and a 3-cyanophenyl substituent.

- Key Differences: The carboxylic acid group introduces strong acidity (lower pKa vs. phenol) and ionic character, contrasting with the neutral phenol in the target compound. The cyano group enhances electron-withdrawing effects compared to the BOC-amine.

- Safety Profile: Classified under GHS guidelines for inhalation risks, emphasizing the need for divergent handling protocols compared to phenolic analogs .

3-(5-Fluoro-2-hydroxyphenyl)phenol

- Structure : A biphenyl system with fluorine at the 5-position and hydroxyl groups on both rings.

- Fluorine at the 5-position (vs. 2-position) alters steric and electronic interactions in supramolecular assembly.

- Crystallography : Studied for crystal packing motifs, relevant to materials science applications .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electronic Effects: Fluorine position (2-, 3-, 4-, or 5-) significantly impacts acidity and intermolecular interactions. For example, 2-fluorophenol derivatives exhibit stronger hydrogen-bonding acidity than 4-fluoro analogs .

- Protective Groups: BOC protection in the target compound enhances stability during synthesis, whereas unprotected amines (e.g., in 5-Amino-4-fluoro-phenol) require careful handling .

- Biological Activity: Fluorophenol-containing PKCζ inhibitors (e.g., compound) demonstrate the scaffold’s versatility in drug design, though substituent choice dictates specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.